Ethyl 7-bromo-2-oxoindoline-6-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 7-bromo-2-oxoindoline-6-carboxylate typically involves the reaction of 7-bromoindoline-2,3-dione with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
Ethyl 7-bromo-2-oxoindoline-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Ethyl 7-bromo-2-oxoindoline-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Biological Studies: The compound is employed in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural substrates.
Industrial Applications: It is used in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 7-bromo-2-oxoindoline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . It may also interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Ethyl 7-bromo-2-oxoindoline-6-carboxylate can be compared with other indoline derivatives, such as:
Ethyl 2-oxoindoline-6-carboxylate: Lacks the bromine atom, which may result in different reactivity and biological activity.
Ethyl 7-bromo-1H-indole-2-carboxylate: Has a different substitution pattern on the indole ring, leading to variations in chemical properties and applications.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C11H10BrNO3 |
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Molecular Weight |
284.11 g/mol |
IUPAC Name |
ethyl 7-bromo-2-oxo-1,3-dihydroindole-6-carboxylate |
InChI |
InChI=1S/C11H10BrNO3/c1-2-16-11(15)7-4-3-6-5-8(14)13-10(6)9(7)12/h3-4H,2,5H2,1H3,(H,13,14) |
InChI Key |
JLSGXZHTNPSZAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(CC(=O)N2)C=C1)Br |
Origin of Product |
United States |
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